1,3-dimethyl-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound with a two nitrogen atoms in a six-membered ring. It also contains a nitrophenyl group and two trifluoromethyl groups. Pyrimidine derivatives are common in many natural products as well as synthetic drugs with various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the nitrophenyl group, and the addition of the trifluoromethyl groups. Trifluoromethylation, the process of adding a trifluoromethyl group to a compound, is a well-studied area in organic chemistry .Scientific Research Applications
Antibacterial and Antifungal Activities
1,3-Dimethyl-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have shown significant potential in the field of antimicrobial research. A series of similar compounds demonstrated promising antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans (Aksinenko et al., 2016).
Synthesis and Catalysis
These compounds are also significant in synthetic chemistry, particularly in facilitating novel synthesis processes. An efficient synthesis method for similar pyrimidine derivatives has been developed, which could be pivotal in advancing chemical synthesis techniques (Rahmani et al., 2018).
Molecular Structure and Crystallography
The molecular structure and crystallographic properties of similar compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications in materials science. For example, different molecular structures but similar crystal structures have been observed in a study, highlighting the diverse structural possibilities of these compounds (Trilleras et al., 2009).
Photophysical Properties and Applications
These compounds have also been explored for their photophysical properties, making them potential candidates for applications in optical and electronic devices. For instance, their potential as pH sensors and logic gates due to their colorimetric properties has been demonstrated (Yan et al., 2017).
Potential in Drug Discovery
In the realm of drug discovery, these compounds have shown promise due to their specific molecular interactions and properties. Their potential in antimicrobial, photoluminescence, and molecular docking studies suggests a broad range of applications in pharmaceutical research (Mohan et al., 2020).
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N5O4/c1-25-11-9(12(28)26(2)13(25)29)14(15(17,18)19,16(20,21)22)24-10(23-11)7-4-3-5-8(6-7)27(30)31/h3-6H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKBNACNRMHVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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